molecular formula C12H22N2O2 B6320345 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 579500-30-4

8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B6320345
CAS No.: 579500-30-4
M. Wt: 226.32 g/mol
InChI Key: NUURVVHHMYYXRR-UHFFFAOYSA-N
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Description

8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane is a spiro compound characterized by a unique structure that includes a piperidine ring and a spiro linkage. This compound is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the cyclization of appropriate precursors. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization to form the spiro compound . The reaction conditions often include the use of polar solvents such as chloroform, ethanol, or dimethylformamide, and temperatures ranging from 50°C to 150°C .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, focusing on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. For example, it may act on neurotransmitter receptors in the brain, modulating their activity and thereby exerting anxiolytic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[45]decane is unique due to its specific combination of a piperidine ring and a spiro linkage, which imparts distinct chemical and biological properties

Properties

IUPAC Name

8-piperidin-4-yl-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-5-13-6-2-11(1)14-7-3-12(4-8-14)15-9-10-16-12/h11,13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUURVVHHMYYXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401235012
Record name 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401235012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

579500-30-4
Record name 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=579500-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401235012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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